molecular formula C11H19N5O2 B2613806 Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate CAS No. 1936639-97-2

Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate

Cat. No.: B2613806
CAS No.: 1936639-97-2
M. Wt: 253.306
InChI Key: YXVOQAJEYYKZKW-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate is a heterocyclic compound featuring a partially hydrogenated triazolo[1,5-a]pyrimidine core with a tert-butyl carbamate group attached via a methylene linker. This structure confers unique chemical and pharmacological properties, making it a candidate for therapeutic development. The tert-butyl carbamate moiety enhances stability and modulates bioavailability, while the tetrahydrotriazolopyrimidine core offers opportunities for functionalization and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-8-14-9-12-5-4-6-16(9)15-8/h4-7H2,1-3H3,(H,13,17)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOQAJEYYKZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN2CCCNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate moiety and a tetrahydro-triazolo-pyrimidine scaffold , which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions that incorporate the triazole and pyrimidine components. The molecular formula is C12H20N4O3C_{12}H_{20}N_{4}O_{3}, with a molecular weight of approximately 268.317 g/mol.

Antiviral Properties

Research indicates that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. For instance, studies have shown that certain triazolo-pyrimidines can inhibit HIV-1 RNase H activity effectively. These compounds were identified through high-throughput screening and demonstrated low micromolar activity against HIV-1 in cellular assays .

Anticonvulsant Activity

Compounds similar to this compound have been tested for anticonvulsant properties. In particular, fused triazolo-benzodiazepine derivatives showed anticonvulsant activity comparable to diazepam in animal models . This suggests that the triazole component may enhance neuroprotective effects.

Inhibition of Kinase Activity

The compound's structural analogs have been explored as inhibitors of various kinases. For example, a series of triazolo-pyridine derivatives were synthesized and evaluated for their ability to inhibit the TGF-β type I receptor kinase (ALK5), with some exhibiting IC50 values in the low micromolar range . This points to potential applications in cancer therapy and fibrosis treatment.

Table 1: Summary of Biological Activities

Activity Compound/Derivative IC50 Value Reference
AntiviralTriazolo[1,5-a]pyrimidine derivativesLow micromolar
AnticonvulsantFused triazolo-benzodiazepinesComparable to diazepam
Kinase InhibitionTriazolo-pyridine derivatives (ALK5)0.013 μM

Mechanistic Insights

Molecular modeling studies suggest that the interactions between these compounds and their targets often occur at allosteric sites. For instance, the binding mode of certain triazole derivatives was shown to overlap with known inhibitor sites in enzymes like RNase H . This highlights the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Activity Reference
Target Compound Tert-butyl carbamate, methylene linker Not reported Under investigation N/A
Compound 58 Chloro, difluorophenyl, alkyne, tert-butyl carbamate 433.17 Microtubule stabilization
H₂tpO₂ Exocyclic oxygens Not reported Cytotoxic (metal complexes)
Compound 38 (CB2 agonist) Benzyl-methylamino, cyclohexylcarboxamide 451.2 CB2 receptor activation
QY-4952 Methyl ester Not reported Synthetic intermediate

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Step 1: Preparation of the triazolo-pyrimidine core via cyclocondensation of aminotriazoles with β-dicarbonyl compounds under acidic conditions .
  • Step 2: Introduction of the tert-butyl carbamate group via nucleophilic substitution or carbamate coupling reactions. Critical parameters include:
    • Temperature: Maintain 0–25°C to avoid side reactions (e.g., ring-opening or decomposition).
    • Solvent: Use polar aprotic solvents like DMF or THF for improved solubility .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Characterization requires 1H/13C NMR, MS (ESI) , and HPLC to confirm regioselectivity and absence of byproducts .

Q. Q2. How is the structural integrity of the triazolo-pyrimidine core verified in this compound?

Methodological Answer:

  • X-ray crystallography resolves the fused bicyclic structure and confirms the spatial arrangement of substituents.
  • 1H NMR analysis identifies key protons:
    • Triazole protons resonate at δ 8.8–9.0 ppm (singlet).
    • Pyrimidine ring protons appear as multiplets in δ 4.0–5.0 ppm (tetrahydro region) .
  • IR spectroscopy detects carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. Q3. What strategies are employed to resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?

Methodological Answer: Contradictions often arise due to:

  • Variability in substituent positioning (e.g., tert-butyl vs. methyl groups altering steric effects).
  • Experimental design biases (e.g., cell line specificity in cytotoxicity assays).
    Resolution methods:

Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., tert-butyl, fluorophenyl) and compare IC₅₀ values across assays .

Molecular docking simulations: Analyze binding modes with target proteins (e.g., kinases, BACE1) to identify critical interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .

Meta-analysis of literature data: Cross-reference biological data from structurally analogous compounds (e.g., pyrazolo-pyrimidines) to identify trends .

Q. Q4. How can this compound serve as a synthon for constructing polycyclic heterocyclic systems?

Methodological Answer: The tetrahydrotriazolo-pyrimidine core acts as a N,N-binucleophilic synthon :

  • Quaternization reactions: React with α-bromoketones (e.g., phenacyl bromide) in acetonitrile to form imidazo-triazolo-pyrimidines via oxidative aromatization .
  • Cyclocondensation: Use 3-chloropropanoyl chloride to generate fused octahydrotriazolopyrimidinium salts, which are precursors to larger heterocycles .
  • Key conditions:
    • Oxidizing agents (e.g., DDQ) for dehydrogenation.
    • Alkaline conditions (e.g., KOH/EtOH) to stabilize intermediates .

Q. Q5. What analytical techniques are critical for distinguishing between dihydro- and tetrahydro-triazolo-pyrimidine derivatives?

Methodological Answer:

  • Mass spectrometry (HRMS): Differentiate via molecular ion peaks (e.g., Δm/z = 2 for dihydro vs. tetrahydro).
  • ¹³C NMR: Tetrahydro derivatives show distinct signals for sp³ carbons (~25–35 ppm), while dihydro analogs exhibit sp² carbons (~110–130 ppm) .
  • UV-Vis spectroscopy: Dihydro forms display stronger absorbance at λ ~270 nm due to extended conjugation .

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